Fmoc-D-ノルアルギニン(Boc)2-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

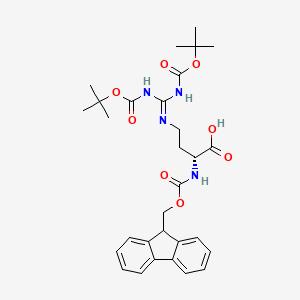

Fmoc-D-norArg(Boc)2-OH: is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two tert-butyloxycarbonyl (Boc) protecting groups on the guanidine side chain. This configuration makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.

科学的研究の応用

Chemistry: Fmoc-D-norArg(Boc)2-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection, enabling the stepwise assembly of complex peptide sequences.

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.

Medicine: In medicinal chemistry, peptides synthesized using Fmoc-D-norArg(Boc)2-OH can be used to develop new therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents.

作用機序

Target of Action

Fluorenylmethyloxycarbonyl-D-norArginine(Di-tert-butoxycarbonyl)-OH, also known as Fmoc-D-norArg(Boc)2-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .

Biochemical Pathways

The use of Fmoc-D-norArg(Boc)2-OH in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. By protecting the amine groups, the compound allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed rapidly by a base .

Result of Action

The primary result of the action of Fmoc-D-norArg(Boc)2-OH is the protection of amine groups during peptide synthesis. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-D-norArg(Boc)2-OH is influenced by the environmental conditions of the reaction, including the pH and the presence of other reactive species. For instance, the Fmoc group is removed rapidly by a base, so the presence of a base in the reaction environment will influence the compound’s action .

生化学分析

Biochemical Properties

Fmoc-D-norArg(Boc)2-OH plays a crucial role in biochemical reactions. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

The cellular effects of Fmoc-D-norArg(Boc)2-OH are not fully understood. Studies on similar Fmoc-derivatives have shown that they can influence cell function . For instance, Fmoc-phenylalanine has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of Fmoc-D-norArg(Boc)2-OH involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . The Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-D-norArg(Boc)2-OH in laboratory settings are not well-documented. The Fmoc group is known for its stability, which allows for very rapid and highly efficient synthesis of peptides .

Metabolic Pathways

The metabolic pathways involving Fmoc-D-norArg(Boc)2-OH are not well-known. The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .

Transport and Distribution

The transport and distribution of Fmoc-D-norArg(Boc)2-OH within cells and tissues are not well-documented. The Fmoc group is known to be rapidly removed by base, suggesting that it may be distributed within cells following its introduction .

Subcellular Localization

The subcellular localization of Fmoc-D-norArg(Boc)2-OH is not well-known. The Fmoc group is known to be rapidly removed by base, suggesting that it may be localized within cells following its introduction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-norArg(Boc)2-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-norarginine is protected using the Fmoc group. This is achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the Guanidine Group: The guanidine group is protected using tert-butyloxycarbonyl (Boc) groups. This is done by reacting the Fmoc-protected D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-norArg(Boc)2-OH is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using piperidine, while the Boc groups can be removed using acidic conditions such as trifluoroacetic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using activating agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for Boc removal.

Coupling: HBTU, HOBt, and bases like diisopropylethylamine (DIEA).

Major Products:

Deprotection: Removal of Fmoc yields D-norArg(Boc)2-OH; removal of Boc yields D-norarginine.

Coupling: Formation of peptide bonds with other amino acids or peptides.

類似化合物との比較

Fmoc-Arg(Boc)2-OH: Similar to Fmoc-D-norArg(Boc)2-OH but with a different stereochemistry.

Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of arginine.

Fmoc-D-Arg(Pbf)-OH: A derivative of arginine with different protecting groups.

Uniqueness: Fmoc-D-norArg(Boc)2-OH is unique due to its specific protecting groups and stereochemistry, which make it particularly suitable for the synthesis of peptides with specific structural and functional properties.

生物活性

Fmoc-D-norArg(Boc)2-OH is a derivative of the amino acid arginine, specifically designed for applications in peptide synthesis. This compound is characterized by its unique structural features, which include the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) and influence its biological activity. Understanding the biological activity of Fmoc-D-norArg(Boc)2-OH is critical for its application in therapeutic peptides and drug development.

Chemical Structure

The chemical structure can be represented as follows:

- Chemical Name : (R)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid

- Molecular Formula : C31H40N4O8

- Molecular Weight : 596.67 g/mol

Biological Activity Overview

Fmoc-D-norArg(Boc)2-OH exhibits various biological activities, primarily due to its guanidino group, which plays a significant role in interactions with biological macromolecules. The following sections detail specific aspects of its biological activity.

1. Peptide Synthesis and Coupling Efficiency

The efficiency of peptide coupling is a crucial factor in the synthesis of bioactive peptides. Fmoc-D-norArg(Boc)2-OH has been shown to exhibit varying coupling efficiencies depending on the reaction conditions. In studies comparing different arginine derivatives, Fmoc-D-norArg(Boc)2-OH demonstrated rapid kinetics of δ-lactam formation, although this was associated with lower overall coupling efficiency due to side reactions .

| Time (h) | Coupling Efficiency (%) |

|---|---|

| 0 | 88.8 |

| 1 | 88.6 |

| 24 | 86.9 |

| 48 | 85.0 |

| 10 days | 77.6 |

This table illustrates the stability of Fmoc-D-norArg(Boc)2-OH over time during peptide synthesis, indicating a gradual decline in efficiency.

2. Biological Activity in Cell Models

Research has indicated that arginine derivatives, including Fmoc-D-norArg(Boc)2-OH, can influence cellular processes such as nitric oxide production and cell signaling pathways. The compound's guanidino group is crucial for these interactions, enhancing nitric oxide synthase activity, which is vital for various physiological functions including vasodilation and immune response.

3. Case Studies

Several studies have explored the effects of Fmoc-D-norArg(Boc)2-OH in cellular models:

- Study on Nitric Oxide Production : In a study examining the role of arginine analogs on nitric oxide production, it was found that Fmoc-D-norArg(Boc)2-OH significantly increased nitric oxide levels in endothelial cells, suggesting its potential as a vasodilatory agent.

- Inhibition Studies : Another investigation assessed the inhibitory effects of various arginine derivatives on serine proteases. Fmoc-D-norArg(Boc)2-OH was identified as a potent inhibitor, demonstrating enhanced affinity due to structural modifications that favor binding to the active site of target enzymes .

特性

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。